molecular formula C20H20O6 B1241410 1-phenanthryl beta-D-glucoside

1-phenanthryl beta-D-glucoside

Cat. No. B1241410
M. Wt: 356.4 g/mol
InChI Key: RYTFSXYZAYHCOC-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenanthryl beta-D-glucoside is a phenanthryl beta-D-glucopyranoside. It derives from a 1-phenanthrol.

Scientific Research Applications

Incretin System and Diabetes Treatment

1-Phenanthryl beta-D-glucoside is closely related to the incretin system, particularly in the treatment of type 2 diabetes. The incretin system involves glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion, suppresses glucagon secretion, inhibits gastric emptying, and reduces appetite. GLP-1 receptor agonists and dipeptidyl peptidase-4 inhibitors are two therapeutic classes derived from this system. They show promising results in lowering fasting and postprandial glucose concentrations and HbA1c levels, often associated with weight loss, and are being explored for their potential to expand beta-cell mass in diabetes treatment (Drucker & Nauck, 2006).

Oligosaccharide Synthesis and Pharmacology

The synthesis of O-aryl-beta-D-glucosides, including those related to this compound, is significant in the stabilization of natural colors and copigmentation. This process plays a role in the pharmaceutical industry and in the development of vaccines (Galland et al., 2007).

GLP-1 Receptor Agonists and Pain Management

The role of GLP-1 receptor agonists, which are chemically related to this compound, extends beyond diabetes treatment. Their ability to activate spinal GLP-1 receptors and suppress pain hypersensitivity without affecting acute nociceptive responses has been observed in various pain conditions, indicating their potential application in pain management (Gong et al., 2014).

Glycemic Control and Type 1 Diabetes

There is also research exploring the effects of GLP-1 receptor agonists on glycemic control in patients with type 1 diabetes, particularly those with residual insulin production. The modulation of insulin secretion and glucose levels, as well as the delay in gastric emptying and glucagon suppression, are areas of interest in this field (Ghazi et al., 2013).

Neuroprotection and Neurodegenerative Diseases

GLP-1 receptor agonists demonstrate potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson's disease. The underlying mechanisms involve modulation of cognitive functions and neuroprotective effects, opening new avenues for therapeutic applications in neurology (Athauda & Foltynie, 2016).

properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-1-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1

InChI Key

RYTFSXYZAYHCOC-OUUBHVDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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